molecular formula C12H16N2O2 B1462234 4-(4-Methoxyphenyl)-1,4-diazepan-2-one CAS No. 1050886-28-6

4-(4-Methoxyphenyl)-1,4-diazepan-2-one

Cat. No. B1462234
CAS RN: 1050886-28-6
M. Wt: 220.27 g/mol
InChI Key: KKOAKZDZAWZPEG-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl)-1,4-diazepan-2-one” is a compound that contains a diazepanone ring, which is a seven-membered ring with two nitrogen atoms and one ketone group. It also has a methoxyphenyl group attached to it .


Synthesis Analysis

The synthesis of such compounds usually involves the formation of the seven-membered diazepanone ring, which can be achieved through various methods, including cyclization reactions . The methoxyphenyl group can be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would consist of a seven-membered diazepanone ring with a methoxyphenyl group attached to it . The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the functional groups present in the molecule. The diazepanone ring might undergo reactions at the carbonyl group, while the methoxyphenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution within the molecule .

Scientific Research Applications

Development of Triazole Derivatives

This chemical serves as a precursor in the copper-catalyzed synthesis of trisubstituted 1,2,4-triazoles . Triazoles are important heterocyclic compounds that have various applications in medicinal chemistry, including antifungal, antibacterial, and antiviral properties. Their synthesis is crucial for the development of new pharmaceuticals.

Hydroamination Catalyst Studies

The compound is involved in studies related to gold (III)-catalyzed hydroamination of alkynes . This process is part of a broader category of reactions important for the synthesis of amines, which are key building blocks in the production of pharmaceuticals, agrochemicals, and polymers.

Antioxidant and Cytotoxic Activity Research

Research into the biological activity of related compounds has shown that they exhibit antioxidant and cytotoxic effects on certain tumor cell lines. This suggests potential medical applications for “4-(4-Methoxyphenyl)-1,4-diazepan-2-one” in the development of anticancer therapies.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For instance, it could be studied for potential use in pharmaceuticals or materials science .

properties

IUPAC Name

4-(4-methoxyphenyl)-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-3-10(4-6-11)14-8-2-7-13-12(15)9-14/h3-6H,2,7-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOAKZDZAWZPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-1,4-diazepan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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